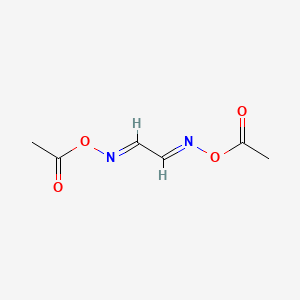
1-(3-Fluorophenyl)cyclopropanecarbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Fluorophenyl)cyclopropanecarbonyl chloride is an organic compound with the molecular formula C10H8ClFO It is a derivative of cyclopropanecarbonyl chloride, where a fluorophenyl group is attached to the cyclopropane ring
準備方法
The synthesis of 1-(3-Fluorophenyl)cyclopropanecarbonyl chloride typically involves the reaction of 3-fluorophenylmagnesium bromide with cyclopropanecarbonyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:
3-Fluorophenylmagnesium bromide+Cyclopropanecarbonyl chloride→1-(3-Fluorophenyl)cyclopropanecarbonyl chloride
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反応の分析
1-(3-Fluorophenyl)cyclopropanecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form the corresponding carboxylic acid.
Common reagents used in these reactions include Grignard reagents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(3-Fluorophenyl)cyclopropanecarbonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.
Material Science: It is utilized in the preparation of advanced materials with specific properties.
作用機序
The mechanism of action of 1-(3-Fluorophenyl)cyclopropanecarbonyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
類似化合物との比較
1-(3-Fluorophenyl)cyclopropanecarbonyl chloride can be compared with other similar compounds such as:
1-(4-Fluorophenyl)cyclopropanecarbonyl chloride: Similar structure but with the fluorine atom in the para position.
Cyclopropanecarbonyl chloride: Lacks the fluorophenyl group, making it less versatile in certain synthetic applications.
1-(2-Fluorophenyl)cyclopropanecarbonyl chloride: Fluorine atom in the ortho position, which may affect its reactivity and applications.
The uniqueness of this compound lies in the position of the fluorine atom, which can influence its chemical properties and reactivity.
特性
CAS番号 |
361211-23-6 |
|---|---|
分子式 |
C10H8ClFO |
分子量 |
198.62 g/mol |
IUPAC名 |
1-(3-fluorophenyl)cyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C10H8ClFO/c11-9(13)10(4-5-10)7-2-1-3-8(12)6-7/h1-3,6H,4-5H2 |
InChIキー |
YYQDZLISSBYUED-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=CC(=CC=C2)F)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




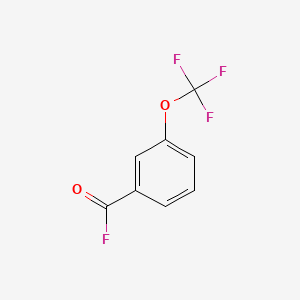
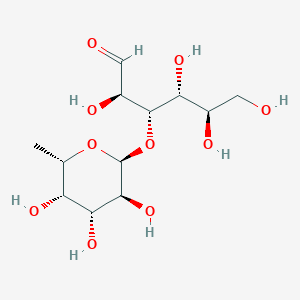
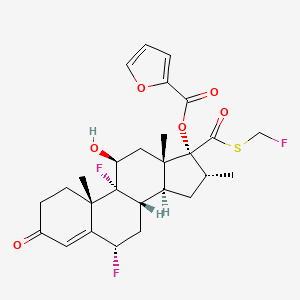
![2-[(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)oxy]-N-methyl-ethanamine](/img/structure/B13422048.png)
![Benzyl (R)-[2-[3,4-Bis(benzyloxy)phenyl]-2-hydroxyethyl](methyl)carbamate](/img/structure/B13422049.png)

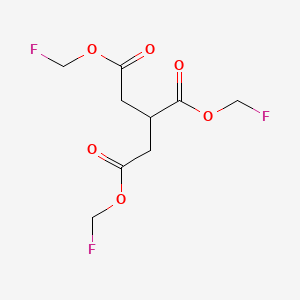
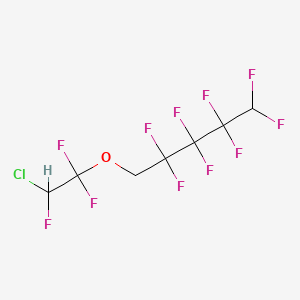
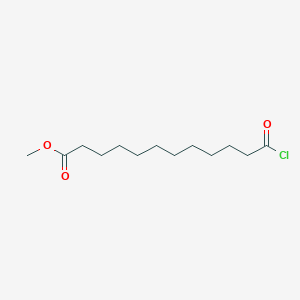
![2,9,11,18,20,27-Hexazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(27),3,5,7,9,12,14,16,18,21,23,25-dodecaene](/img/structure/B13422059.png)
